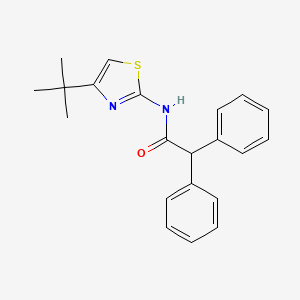

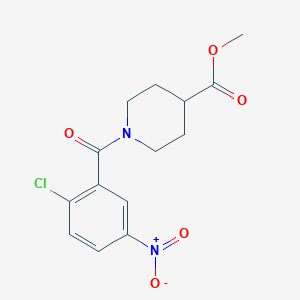

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

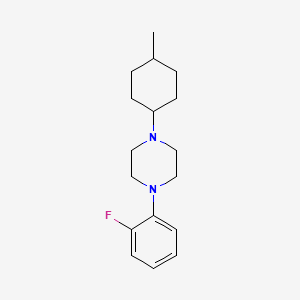

Compounds like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring . The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1) and penicillins .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The exact synthesis process can vary depending on the specific substituents on the thiazole ring .Molecular Structure Analysis

Thiazoles are aromatic. The thiazole ring, like benzene, has a cloud of pi electrons above and below the plane of the ring. These electrons are delocalized, meaning they are not associated with any single atom or pair of atoms in the molecule, which contributes to the overall stability of the structure .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the carbon between the sulfur and nitrogen atoms, and undergo nucleophilic substitution at the same position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

Organic Optoelectronics

The thieno[3,4-b]thiophene (TbT) unit, which contains a carboxyl group, has gained prominence in organic optoelectronics. Researchers have utilized TbTs as building blocks for donor and acceptor materials in organic solar cells (OSCs). These materials contribute to state-of-the-art power conversion efficiencies (PCEs) in OSCs . The proaromatic thiophene moiety in TbT stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic structures, making it an attractive choice for optoelectronic applications.

Materials Chemistry

The synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate via Pd-catalytic methods provides a versatile chemical building block. Researchers can use this compound for modular assembly, enabling the creation of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. These derivatives find applications in materials chemistry, including polymer design and functional material development .

Proteomics Research

Although not directly related to the compound itself, the thiazole ring is a common motif in bioactive molecules. Researchers studying protein-ligand interactions or enzyme inhibition might find this compound useful as a reference or control in proteomics experiments .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-21(2,3)17-14-25-20(22-17)23-19(24)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLOQHGMGYSPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Tert-butyl-thiazol-2-YL)-2,2-diphenyl-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)